molecular formula C16H15NO2 B1234581 trans-N-Hydroxy-4-acetylaminostilbene CAS No. 843-23-2

trans-N-Hydroxy-4-acetylaminostilbene

Cat. No.: B1234581
CAS No.: 843-23-2
M. Wt: 253.29 g/mol
InChI Key: RWXNJPBIVZZSQA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-N-Hydroxy-4-acetylaminostilbene (CAS 18559-95-0) is a key metabolite in the study of chemical carcinogenesis. This compound is recognized for its significant carcinogenic potency, often exceeding that of its parent amide, trans-4-acetylaminostilbene . Its primary research value lies in its role as a proximal carcinogen that can be further metabolized by target cells into highly reactive, mutagenic, and cytotoxic species . The mechanism of action involves enzymatic deacetylation by cells, leading to the formation of ultimate carcinogenic metabolites. Studies using V79 Chinese hamster cells have demonstrated that this deacetylation process is crucial for the compound's ability to induce gene mutations at the hgprt locus and cause cytotoxicity . This bioactivation can be inhibited by paraoxon, which significantly reduces these biological effects. Furthermore, this compound has been identified as a potent mechanism-based inactivator of hamster hepatic acetyltransferases, indicating its ability to form reactive intermediates within the enzyme's active site . This compound is widely used in research applications focused on DNA adduct formation, mutagenicity studies, and investigating the metabolic pathways of aromatic amine carcinogens. It serves as a critical tool for understanding the fundamental processes of metabolic activation and the subsequent interactions with cellular macromolecules like DNA and proteins . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

843-23-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3/b8-7+

InChI Key

RWXNJPBIVZZSQA-BQYQJAHWSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O

Other CAS No.

18559-95-0

Synonyms

N-hydroxy-4-acetylaminostilbene
N-hydroxy-AAS

Origin of Product

United States

Biochemical Pathways of Trans N Hydroxy 4 Acetylaminostilbene Activation

Enzymatic N-Oxidation and Formation of Reactive Metabolites

The initial step in the bioactivation of trans-4-acetylaminostilbene is its N-oxidation to form trans-N-Hydroxy-4-acetylaminostilbene. This conversion is a critical toxification pathway, as the N-hydroxy metabolite is a proximate carcinogen that can be further metabolized to highly reactive electrophilic species. This enzymatic transformation is primarily carried out by microsomal enzymes.

The primary enzyme systems responsible for the N-oxidation of aromatic amines and amides are the cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) systems. The general mechanism for P450-mediated oxidation involves a sequential one-electron transfer process. For acetanilides, this can begin with a hydrogen abstraction from the acetylamino nitrogen, forming a substrate radical that then reacts with a P450 iron-bound hydroxyl radical to yield the N-hydroxylated product. nih.gov FMOs also catalyze the N-oxygenation of a wide array of nitrogen-containing xenobiotics by utilizing NADPH and FAD. nih.govnih.gov

Once formed, this compound undergoes further metabolic activation, leading to the generation of reactive esters. These esters are considered the ultimate carcinogenic metabolites, as they can spontaneously decompose to form highly reactive nitrenium ions. These electrophilic intermediates can then form covalent adducts with nucleophilic sites on cellular macromolecules such as DNA and RNA. For instance, the model ultimate carcinogen trans-4-N-acetoxy-N-acetylaminostilbene has been shown to react with guanosine (B1672433) and deoxyguanosine to form predominantly cyclic guanine (B1146940) adducts. nih.gov

Esterification Processes Mediated by Conjugating Enzymes

The N-hydroxy group of this compound is a target for phase II conjugation enzymes, which, in this context, paradoxically lead to the formation of more reactive and toxic metabolites. The primary esterification processes involve N,N-acetyltransferases and sulfotransferases.

N,N-Acetyltransferase-Dependent Activation

N-Arylhydroxamic acids, including this compound, can serve as substrates for N,N-acetyltransferases (NATs). These enzymes can catalyze an acetyl-CoA-dependent O-acetylation, forming an N-acetoxy ester. This N-acetoxy metabolite is highly unstable and readily breaks down to form a reactive nitrenium ion and an acetate (B1210297) ion.

Table 1: N,N-Acetyltransferase (NAT) Activity with N-Hydroxyarylamines This table is generated based on data from related compounds due to the lack of specific kinetic data for this compound.

Enzyme/System Substrate Observation Reference
Hamster Hepatic N,N-Acetyltransferase This compound Potent mechanism-based inactivator nih.gov
Human Uroepithelial Cell Cytosol N-hydroxy-4-aminobiphenyl Catalyzed acetyl CoA-dependent binding to RNA and DNA

Sulfotransferase-Catalyzed Metabolic Transformations

Another crucial pathway for the activation of this compound is O-sulfonation, catalyzed by sulfotransferases (SULTs). This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxyarylamide, forming an N-sulfoxy ester. Similar to N-acetoxy esters, these N-sulfoxy esters are unstable and can heterolytically cleave to form a sulfate (B86663) ion and a nitrenium ion, which can then react with cellular nucleophiles.

Studies have demonstrated that two sulfotransferase-dependent pathways can exist for the metabolic activation of similar compounds like N-hydroxy-4'-fluoro-4-acetylaminobiphenyl. These include the direct sulfation of the hydroxamic acid, leading to N-acetylated DNA adducts, and deacetylation followed by sulfation of the resulting hydroxylamine, which forms deacetylated DNA adducts.

Several SULT isoforms are involved in the metabolism of xenobiotics. The human SULT1A subfamily, particularly SULT1A1 and SULT1A2, are known to bioactivate N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines. While direct evidence for this compound is limited, research on related compounds suggests that specific SULT isoforms play a significant role. For instance, SULT1A1 is a key enzyme in the bioactivation of N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), a potent carcinogen. The activity of these isoforms can be influenced by genetic polymorphisms, which may affect an individual's susceptibility to the toxic effects of such compounds.

The kinetics of sulfotransferase-catalyzed reactions can provide insights into the efficiency of the bioactivation process. Although specific kinetic parameters (Km and Vmax) for the sulfation of this compound are not well-documented in the available literature, studies on other N-hydroxyarylamines indicate that these compounds can be effective substrates for SULTs. The rate of sulfation can be influenced by factors such as the specific SULT isoform, substrate concentration, and the presence of inhibitors or activators. For example, sulfation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl is inhibited by sulfotransferase inhibitors like pentachlorophenol (B1679276) and 2,6-dichloro-4-nitrophenol.

Table 2: Sulfotransferase (SULT) Activity with N-Hydroxyarylamines This table is generated based on data from related compounds due to the lack of specific kinetic data for this compound.

Enzyme/System Substrate Observation Reference
Male Rat Liver N-hydroxy-4'-fluoro-4-acetylaminobiphenyl Substrate for sulfotransferases, leading to DNA adducts.

Other Conjugation Reactions in Biotransformation

Besides acetylation and sulfation, other conjugation reactions can be involved in the biotransformation of N-hydroxyarylamines. One such pathway is co-oxidation mediated by peroxidases, particularly prostaglandin (B15479496) H synthase (PHS). PHS has both cyclooxygenase and peroxidase activities and can metabolize xenobiotics through a one-electron oxidation mechanism, leading to the formation of free radicals. These radical intermediates can then bind to cellular macromolecules. While direct evidence for this compound is scarce, PHS has been shown to mediate the formation of DNA adducts from other carcinogenic amines. nih.gov

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another major phase II conjugation pathway. While often considered a detoxification pathway, the formation of N-glucuronides of N-hydroxy arylamines can, under certain conditions (e.g., acidic pH in the urinary bladder), lead to the release of reactive nitrenium ions. nih.gov Studies on the N-hydroxy metabolites of N-acetylbenzidine have shown that they can be glucuronidated, and the stability of the resulting glucuronide conjugates is pH-dependent. nih.gov However, specific studies on the glucuronidation of this compound are not currently available.

Generation of Electrophilic Intermediates and Ultimate Reactants

The conversion of this compound into its ultimate carcinogenic form involves the generation of highly reactive electrophilic intermediates. These intermediates are electron-deficient species that can readily form covalent bonds with nucleophilic sites on cellular macromolecules, such as DNA, RNA, and proteins. The formation of these electrophiles is a key step in the initiation of chemical carcinogenesis. The primary mechanism for the activation of N-hydroxy arylamides like this compound is the formation of unstable esters, which then break down to yield highly reactive species.

The carcinogenicity of various N-acyl derivatives of N-hydroxy-trans-4-aminostilbene has been investigated in animal models, providing insights into their relative potential for metabolic activation. Studies in rats have shown that the nature of the acyl group significantly influences the carcinogenic potency of these compounds, suggesting that the efficiency of the activation process is structurally dependent. For instance, the acetyl and propionyl derivatives have been found to be more carcinogenic than the formyl derivative. nih.gov This suggests that cytosolic acetyltransferases may play a more significant role than microsomal enzymes in the activation of these carcinogens. nih.gov

Table 1: Comparative Carcinogenicity of N-Acyl Derivatives of N-hydroxy-trans-4-aminostilbene in Rats

CompoundRelative Carcinogenic ActivityKey Tumor Sites
N-acetyl- (N-OH-AAS)HighMammary gland, ear duct
N-propionyl- (N-OH-PAS)HighMammary gland, ear duct, small intestine, lung
N-formyl- (N-OH-FAS)LowerMammary gland, ear duct
Data sourced from studies on CD rats, indicating the higher tumorigenic potential of the acetyl and propionyl derivatives compared to the formyl derivative. nih.gov

Formation of Nitrenium Ions

A critical electrophilic intermediate in the bioactivation of this compound is the corresponding nitrenium ion. A nitrenium ion is a reactive cation with a dicoordinate nitrogen atom that is highly electrophilic. The formation of this ion is considered a pivotal step in the mechanism of carcinogenesis for many aromatic amines and amides.

The generation of the nitrenium ion from this compound typically proceeds through the formation of an O-esterified derivative. This can occur via two primary enzymatic pathways:

N,O-acetylation: Catalyzed by N-acetyltransferases (NATs), this pathway involves the transfer of an acetyl group from an acetyl donor to the hydroxyl group of the hydroxamic acid, forming an N-acetoxy-arylamine. This intermediate is unstable and readily undergoes heterolytic cleavage of the N-O bond to yield a resonance-stabilized nitrenium ion and an acetate anion. This compound has been identified as a potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase, highlighting its role as a substrate for this enzyme. nih.gov

O-sulfonation: Mediated by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxy metabolite. The resulting N-sulfonyloxy-arylamine is also highly unstable and rapidly decomposes to form the nitrenium ion and a sulfate anion. nih.govnih.gov

Once formed, the trans-4-acetylaminostilbene nitrenium ion is a potent electrophile that can react with various nucleophilic sites in the cell. Extensive kinetic studies on the solvolysis of N-acetoxy-4-acetylaminostilbene have demonstrated that this process leads to the irreversible formation of the nitrenium ion. nih.gov This high reactivity, particularly with the purine (B94841) bases of DNA, leads to the formation of DNA adducts, which can result in mutations if not repaired before DNA replication.

Table 2: Major DNA Adducts Identified from the Reaction of Activated trans-4-acetylaminostilbene

Adduct TypeDescriptionRatio of Formation
Guanosine-N2,beta-N3,alpha-N-acetylaminobibenzylFour isomers identified (S,S), (R,R) and regioisomers9:9:1:1
Deoxyguanosine AdductsMajor adducts formed in vivo-
These adducts are formed from the reaction of the ultimate carcinogen with guanosine residues in nucleic acids. nih.gov

Identification of Other Reactive Species

While the nitrenium ion is a major ultimate reactant derived from this compound, other reactive species can also be generated during its metabolism. The metabolic pathways of xenobiotics are often complex, with competing activation and detoxification routes.

One potential alternative pathway is the epoxidation of the stilbene (B7821643) double bond. The metabolic epoxidation of trans-4-acetylaminostilbene to form the corresponding trans-α,β-epoxide has been reported. nih.gov However, in the case of trans-4-acetylaminostilbene, this epoxide was found to be non-mutagenic and was not activated to a mutagen by liver preparations. nih.gov This suggests that for this particular compound, epoxidation may serve as a detoxification pathway rather than an activation one, preventing the formation of more mutagenic species derived from the N-hydroxy metabolite. nih.gov

Additionally, peroxidative metabolism, particularly in the presence of lipid hydroperoxides, can activate N-hydroxy-arylamides through a free radical mechanism. This process can lead to the formation of a nitroxyl (B88944) free radical, which can then be further oxidized to generate reactive intermediates. For instance, the activation of N-hydroxy-N-acetyl-2-aminofluorene by linoleic acid hydroperoxide proceeds via a nitroxyl free radical to form 2-nitrosofluorene (B1207293) and N-acetoxy-N-acetyl-2-aminofluorene. nih.gov While not directly demonstrated for this compound, this pathway represents a plausible alternative route for the generation of reactive species, especially in tissues with high levels of lipid peroxidation.

It is important to note that the balance between different metabolic activation and detoxification pathways can vary significantly depending on the specific tissue, the levels of expression of various enzymes, and the presence of cofactors and competing substrates.

Molecular Interactions and Adduct Formation

Nucleic Acid Adduction by Reactive Metabolites

The formation of covalent adducts with DNA and RNA is a significant outcome of trans-N-Hydroxy-4-acetylaminostilbene metabolism. These interactions can lead to structural distortions of the nucleic acid helices, potentially interfering with replication and transcription processes.

The interaction of metabolically activated this compound with DNA results in the formation of various adducts. Research has focused on identifying and characterizing the structure of these adducts to understand their biological consequences.

The primary targets for adduction by reactive metabolites of trans-4-acetylaminostilbene are guanine (B1146940) bases in DNA. Following the reaction of trans-4-N-Acetoxy-N-acetylaminostilbene with guanosine (B1672433), a major adduct consisting of four isomers has been identified. nih.gov These have been characterized as (S,S)- and (R,R)-guanosine-N2,beta-N3,alpha-N-acetylaminobibenzyl and their corresponding regioisomers, guanosine-N2,alpha-N3,beta-N-acetylaminobibenzyl. nih.gov The formation of these isomers occurs in a specific ratio of 9:9:1:1. nih.gov Under acidic conditions, the ribose moiety is cleaved, resulting in two regioisomeric base adducts in a 9:1 ratio. nih.gov

Another significant guanine adduct identified is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP), which is a principal DNA adduct of 4-aminobiphenyl (B23562), a related aromatic amine. nih.govnih.govscbt.com

Table 1: Identified Guanine Adducts of this compound Metabolites

Adduct NameGuanine PositionStereoisomers/Regioisomers
Guanosine-N2,beta-N3,alpha-N-acetylaminobibenzylN2(S,S) and (R,R)
Guanosine-N2,alpha-N3,beta-N-acetylaminobibenzylN2Regioisomers of the above
N-(deoxyguanosin-8-yl)-4-aminobiphenylC8Not specified

Data sourced from multiple studies. nih.govnih.govnih.govscbt.com

While guanine is the predominant site of adduction, interactions with other nucleotide bases, such as adenine (B156593), can also occur, though typically to a lesser extent. For instance, N-(Deoxyadenosin-8-yl)-4-aminobiphenyl has been identified as a DNA adduct, indicating that adenine residues are also susceptible to modification by related reactive metabolites. nih.gov The formation of adducts at various nucleotide positions can contribute to a diverse spectrum of DNA lesions.

In addition to DNA, RNA is also a target for adduction by the reactive metabolites of trans-4-acetylaminostilbene. Studies have shown that binding to RNA occurs in vivo, with adduct patterns being qualitatively similar to those found in DNA. nih.govnih.gov The binding to RNA in rat liver has been observed to be comparable to that of DNA. nih.gov This suggests that RNA adduction may also play a role in the cellular response to this compound.

The persistence of DNA adducts is a critical factor in determining their long-term biological consequences, including the potential for mutagenesis. DNA-bound metabolites of trans-4-acetylaminostilbene have been shown to be highly persistent in non-target tissues like the liver and kidney, with half-lives of 34 and 60 days, respectively. nih.gov Notably, some of the major adducts in the liver were not eliminated at all within a four-week period. nih.gov This persistence suggests that the cellular DNA repair mechanisms may not efficiently recognize and remove these specific types of adducts. nih.gov The inhibition of nucleotide excision repair (NER) by adducts of related compounds like trans-4-hydroxy-2-nonenal further highlights how such lesions can compromise DNA repair capacity. nih.gov

DNA Adduct Identification and Structural Characterization

Protein Adduct Formation and Enzyme Modulation

Reactive metabolites of this compound can also form adducts with proteins. Total binding to proteins has been found to be significantly higher (4-9 times) than to nucleic acids in most tissues. nih.gov This extensive protein binding can lead to the modulation of enzyme activity.

For example, this compound has been identified as a potent, mechanism-based inactivator (suicide inhibitor) of hamster hepatic N,N-acetyltransferase (N,N-AT). nih.gov The inactivation of this enzyme is irreversible and does not appear to involve the release of electrophiles from the active site that subsequently bind to the enzyme. nih.gov This suggests a direct interaction and adduction within the enzyme's active site. The formation of protein adducts by related compounds like trans-4-hydroxy-2-nonenal has been shown to impact various cellular processes by altering protein function. mdpi.com

Covalent Binding to Cellular Proteins

The metabolic activation of this compound can lead to the formation of reactive intermediates capable of covalently binding to cellular macromolecules, including proteins. While specific protein targets of this compound are not extensively documented in the scientific literature, the chemical nature of its reactive metabolites suggests a potential for adduction to nucleophilic amino acid residues in a variety of proteins. This reactivity is a common feature of arylhydroxamic acids and their derivatives.

The process of covalent binding is thought to proceed through the formation of a nitrenium ion or a related electrophilic species. These reactive intermediates can then form covalent bonds with nucleophilic centers within proteins, such as the side chains of cysteine, lysine, and histidine residues. Although direct evidence for the binding of this compound to specific proteins like serum albumin or hemoglobin is not detailed in the available research, the reactivity of similar compounds provides a model for these potential interactions. For instance, other reactive aldehydes have been shown to form adducts with proteins like human serum albumin. nih.govnih.gov The cysteine residue, in particular, is a common target for such electrophilic compounds due to the high nucleophilicity of its thiol group. nih.gov

The formation of these protein adducts can have significant biological consequences, potentially altering protein structure and function. However, detailed studies identifying the specific protein adducts formed by this compound and the functional consequences of this binding remain a subject for further investigation.

Table 1: Potential Protein Interactions with this compound

Target TypePotential InteractionImplied Consequence
Cellular ProteinsCovalent adduction to nucleophilic amino acid residues (e.g., cysteine, lysine).Alteration of protein structure and function.
Serum AlbuminNon-covalent and potential covalent binding.Transport and distribution of the compound and its metabolites.

Mechanism-Based Enzyme Inactivation (e.g., N,O-Acetyltransferase)

A significant molecular interaction of this compound is its role as a mechanism-based inactivator of N,O-acetyltransferases (NATs). nih.gov This type of inhibition, also known as suicide inhibition, occurs when the enzyme converts a substrate into a reactive intermediate that then irreversibly inactivates the enzyme.

This compound has been identified as a potent and effective mechanism-based inactivator of hamster hepatic N,N-acetyltransferase (N,N-AT). nih.gov The inactivation of N,N-AT by this compound is an irreversible process. nih.gov Studies comparing a series of N-arylhydroxamic acids revealed that this compound was the most potent inactivator among the compounds tested. nih.gov

The proposed mechanism for this inactivation involves the N,O-acetyltransferase-catalyzed formation of a reactive N-acetoxyarylamine intermediate within the enzyme's active site. This highly reactive intermediate can then form a covalent adduct with a critical amino acid residue in the active site, leading to the irreversible loss of enzyme activity. Interestingly, the presence of the nucleophile cysteine in incubation mixtures had little effect on the inactivation of N,N-AT by this compound, suggesting the inactivation does not appear to involve electrophiles that are released from the active site before binding to the enzyme. nih.gov

The ability of N-hydroxyarylamines to be activated by O-acetyltransferase to reactive species capable of binding to macromolecules is a key aspect of their biological activity. nih.gov The inactivation of NAT enzymes by their own substrates, such as this compound, represents a complex regulatory mechanism and a critical area of study in toxicology and pharmacology.

Table 2: Research Findings on N,O-Acetyltransferase Inactivation by this compound

EnzymeOrganism/TissueFindingReference
N,N-Acetyltransferase (N,N-AT)Hamster HepaticPotent and effective mechanism-based inactivator. nih.gov
N,N-Acetyltransferase (N,N-AT)Hamster HepaticInhibition is irreversible. nih.gov
N,N-Acetyltransferase (N,N-AT)Hamster HepaticMost potent inactivator among a series of tested N-arylhydroxamic acids. nih.gov

Mechanisms of Genetic Material Alteration

Induction of DNA Damage

trans-N-Hydroxy-4-acetylaminostilbene, as a reactive metabolite, is capable of directly interacting with DNA, leading to significant damage. This damage manifests in several ways, including the formation of covalent adducts and the induction of breaks in the DNA strands, which can escalate to chromosomal-level aberrations. The metabolic activation of its parent compound, trans-4-acetylaminostilbene, to this N-hydroxy derivative is a critical step in its carcinogenic potential. This activation is often mediated by cytochrome P450 enzymes. nih.gov

The subsequent esterification of the N-hydroxy group creates a highly reactive electrophile, a nitrenium ion, which can readily attack nucleophilic sites on DNA bases. nih.gov This interaction is the primary mode of DNA damage induction by this class of compounds. Research on the closely related compound N-hydroxy-4-acetylaminobiphenyl has shown that such metabolites can lead to structural perturbations in DNA. nih.gov

While direct evidence for DNA strand breaks induced specifically by this compound is limited, studies on analogous compounds provide strong inferential evidence. For instance, the parent compound, trans-4-acetylaminostilbene, was found to cause only borderline increases in DNA single-strand breaks in rat liver cells. epa.gov However, the genotoxicity of a related metabolite, N-hydroxy-4-acetylaminobiphenyl, has been demonstrated to induce single-strand breaks in human DNA, as evidenced by an increased percentage of DNA in the tail in the comet assay. nih.govplos.org This suggests that the N-hydroxy metabolite is a more potent inducer of this type of damage. The increased mobility of DNA treated with this metabolite in agarose (B213101) gel electrophoresis further supports the generation of smaller DNA fragments resulting from strand breaks. plos.org

The formation of DNA adducts and strand breaks can lead to more severe forms of genetic damage, such as chromosomal aberrations. While specific studies on this compound and chromosomal aberrations are not prevalent, research on stilbene (B7821643) derivatives highlights the importance of the molecular structure in such genotoxic events. A study on resveratrol (B1683913) and its analogues demonstrated that the presence of a 4'-hydroxy group is crucial for the induction of chromosomal aberrations in Chinese hamster lung (CHL) cells. nih.gov Given that this compound possesses a hydroxyl group, it is plausible that it contributes to similar cytogenetic damage. Sister chromatid exchanges (SCEs), a sensitive indicator of genotoxic exposure, are also induced by stilbene derivatives with a 4'-hydroxy group. nih.gov SCEs are thought to arise from the repair of DNA damage via homologous recombination during DNA replication. nih.gov

Mutagenic Pathways and Their Molecular Basis

The DNA damage induced by this compound can lead to permanent changes in the DNA sequence, known as mutations. These mutagenic events are the result of the cell's attempt to replicate or repair the damaged DNA, often leading to errors.

The high mutagenicity of N-hydroxy heterocyclic amines in bacterial systems has been well-documented, providing a basis for understanding the mutagenic potential of this compound. nih.gov The formation of DNA adducts is a key initiating event in the mutagenic process. These adducts, if not properly repaired, can interfere with the fidelity of DNA replication, leading to point mutations.

The primary mechanism by which N-hydroxyarylamines are thought to induce point mutations is through the formation of bulky DNA adducts. These adducts, most commonly at the C8 and N2 positions of guanine (B1146940), can disrupt the normal base pairing during DNA replication. nih.gov This can lead to misincorporation of nucleotides by DNA polymerases, resulting in base substitutions. For example, the formation of a dG-C8-adduct can lead to a G to T transversion. While direct studies on point mutations induced by this compound are scarce, the known reactivity of its nitrenium ion with guanine bases strongly suggests this mutagenic pathway.

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Their formation is a hallmark of chromosomal damage and instability. Research has shown that stilbene derivatives possessing a 4'-hydroxy group can induce micronucleus formation in vitro in CHL cells. nih.gov This indicates that these compounds can cause acentric fragments (from chromosome breaks) or whole chromosome loss, leading to the formation of micronuclei. Given the structural similarities, it is highly probable that this compound also possesses the ability to induce micronucleus formation.

Influence on DNA Replication and Repair Processes

The presence of this compound-induced DNA adducts poses a significant challenge to the cellular machinery responsible for DNA replication and repair. These bulky adducts can stall the progression of the replication fork, which can be a lethal event for the cell if not resolved.

To overcome such replication blocks, cells can activate specialized DNA polymerases, known as translesion synthesis (TLS) polymerases. These polymerases have a more open active site and can replicate past damaged DNA, albeit often with lower fidelity, which can be a source of mutations.

Furthermore, the cell possesses several DNA repair pathways to remove adducts formed by compounds like this compound. The primary pathway for removing bulky adducts is Nucleotide Excision Repair (NER). However, if the repair systems are overwhelmed or if the adducts are not efficiently recognized, they can persist and lead to mutations during subsequent rounds of DNA replication. The induction of sister chromatid exchanges by related compounds also points towards the involvement of homologous recombination in the repair of DNA damage caused by this class of chemicals. nih.govnih.gov

Structure Activity Relationship Studies in Trans N Hydroxy 4 Acetylaminostilbene Analogues

Impact of Structural Modifications on Metabolic Activation Efficiency

Metabolic activation is a prerequisite for the carcinogenicity of aminostilbenes, with enzymes such as acetyltransferases and sulfotransferases playing a central role. The efficiency of this activation is highly sensitive to the compound's molecular architecture.

One key structural feature is the bridge connecting the two phenyl rings. Studies comparing a series of N-arylhydroxamic acids revealed that the properties of this bridging group have a substantial influence on their effectiveness as inactivators of hepatic N,N-acetyltransferase (N,N-AT). In one such study, trans-N-Hydroxy-4-acetylaminostilbene was identified as the most potent and effective mechanism-based inactivator of the enzyme among the analogues tested. nih.gov In contrast, an analogue with a ketone bridge was the least effective, and a sulfone (SO2) analogue was completely inactive as an acetyl donor. nih.gov This demonstrates that the electronic and steric properties of the stilbene (B7821643) double bond are critical for optimal interaction with and inactivation of the activating enzyme.

Another critical point of modification is the N-acyl group. The nature of this group can determine the compound's carcinogenic potency. A comparative study of N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in rats found that the acetyl (N-hydroxy-4-acetylaminostilbene) and propionyl (N-hydroxy-N-propionyl-trans-4-aminostilbene) derivatives were significantly more carcinogenic than the formyl (N-hydroxy-N-formyl-trans-4-aminostilbene) derivative. nih.gov This suggests that cytosolic acetyltransferases, which are more effective at processing the acetyl and propionyl groups, may be more important than other enzymes in the activation of these specific carcinogens. nih.gov

Activation is not limited to acetyltransferases. N-hydroxy metabolites of many arylamines and heterocyclic amines can also be bioactivated by sulfotransferases (STs). nih.gov The N-hydroxy compounds are converted by 3'-phosphoadenosine-5'-phosphosulfate-dependent STs into highly reactive sulfate (B86663) esters that readily bind to DNA. nih.gov The structure of the aryl group has a marked effect on the reactivity of these conjugates. capes.gov.br

Impact of Bridging Group on N,N-Acetyltransferase (N,N-AT) Inactivation
CompoundBridging GroupRelative Effectiveness as N,N-AT Inactivator
This compound-CH=CH- (trans)Most Potent / Effective
N-Hydroxy-4-acetylaminobiphenyl analogue (ketone)-C(=O)-Least Effective
N-Hydroxy-4-acetylaminobiphenyl analogue (ether)-O-Intermediate
N-Hydroxy-4-acetylaminobiphenyl analogue (sulfone)-SO2-Inactive (as acetyl donor)

Correlation Between Structure and Nucleic Acid Adduct Profile

The ultimate carcinogenic event is often the formation of covalent adducts between the reactive metabolite of a chemical and nucleic acids (DNA and RNA). The structure of the parent compound directly influences the type and distribution of these adducts.

For trans-4-acetylaminostilbene, metabolic activation leads to a reactive electrophile that binds to nucleophilic sites on nucleic acid bases. In vitro studies reacting trans-4-N-Acetoxy-N-acetylaminostilbene (a model for the activated metabolite) with guanosine (B1672433) have led to the identification of the resulting adducts. nih.gov The primary products are not simple stilbene adducts; instead, the ethylene (B1197577) bridge is saturated, forming a bibenzyl structure. The major adduct consists of four distinct isomers. nih.gov

Nucleic Acid Adducts Identified from trans-4-acetylaminostilbene
Parent Compound ReactedNucleosideIdentified AdductsKey Structural Feature
trans-4-N-Acetoxy-N-acetylaminostilbeneGuanosine(S,S)-guanosine-N2,beta-N3,alpha-N-acetylaminobibenzylBibenzyl structure (saturated bridge)
trans-4-N-Acetoxy-N-acetylaminostilbeneGuanosine(R,R)-guanosine-N2,beta-N3,alpha-N-acetylaminobibenzylBibenzyl structure (saturated bridge)
trans-4-N-Acetoxy-N-acetylaminostilbeneGuanosineRegioisomers: guanosine-N2,alpha-N3,beta-N-acetylaminobibenzylBibenzyl structure (saturated bridge)

Stereochemical Considerations and Their Mechanistic Implications

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the biological activity of this compound. The "trans" configuration of the double bond in the parent molecule is an important starting point, influencing how the molecule fits into the active sites of metabolizing enzymes.

The mechanistic implications of stereochemistry become most apparent in the structure of the final nucleic acid adducts. As identified in the reaction between activated trans-4-acetylaminostilbene and guanosine, the major adducts are a mixture of stereoisomers. nih.gov Specifically, four isomers are formed from the reaction at the N2 position of guanine (B1146940): the (S,S) and (R,R) enantiomers of guanosine-N2,beta-N3,alpha-N-acetylaminobibenzyl and their corresponding regioisomers. nih.gov These are formed in a ratio of approximately 9:9:1:1. nih.gov The formation of these specific chiral centers (at the alpha and beta carbons of the former stilbene bridge) indicates that the reaction mechanism is stereoselective. This three-dimensional structure of the DNA adduct can influence subsequent cellular processes, such as DNA replication and repair, potentially leading to the fixation of mutations.

Comparative Mechanistic Studies with Related Aminostilbenes and Aromatic Amine Carcinogens

To fully understand the carcinogenicity of this compound, it is useful to compare its mechanisms with those of related compounds, particularly other aminostilbenes and classic aromatic amine carcinogens like 4-aminobiphenyl (B23562) (ABP) and 2-acetylaminofluorene (B57845) (AAF).

Potency and Activation: N-hydroxy-trans-4-aminostilbene derivatives are notably potent carcinogens. In comparative studies, they produced a higher incidence of tumors in rats than N-hydroxy-4-aminobiphenyl derivatives, even when administered at one-tenth the dose. nih.gov This heightened potency is linked to its metabolic activation. Like N-hydroxy-ABP, this compound is an excellent substrate for activation by N,N-acetyltransferase. nih.govnih.gov This enzymatic step, which converts the N-hydroxy group to a highly reactive N-acetoxy ester, is a common pathway for many aromatic amines. capes.gov.brnih.gov This reactive intermediate then forms adducts with macromolecules. nih.gov

Nucleic Acid Adducts: While the general mechanism of activation and adduct formation is shared, the specific adducts differ. The reactive metabolite of ABP, the N-hydroxy derivative (N-hydroxy-4-aminobiphenyl), primarily forms the N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adduct in target tissues like the human bladder epithelium. nih.govnih.gov Similarly, AAF forms adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). semanticscholar.org A key difference for the aminostilbene (B8328778) is that its ultimate DNA adducts are bibenzyl derivatives, meaning the double bond of the stilbene bridge has been reduced. nih.gov This structural distinction in the final adduct could have significant implications for its recognition by DNA repair enzymes and its mutagenic potential.

Methodological Approaches in Research on Trans N Hydroxy 4 Acetylaminostilbene

In Vitro Metabolic and Interaction Studies

In vitro models are fundamental to understanding the metabolic pathways of trans-N-Hydroxy-4-acetylaminostilbene. These systems allow researchers to study specific enzymatic reactions and cellular processes in a controlled environment, isolating variables that would be convoluted in a whole-organism model.

Subcellular Fractions and Cell Cultures

To investigate metabolism within a more complex cellular environment, researchers utilize subcellular fractions—such as microsomes and cytosol—and intact cell cultures. bioivt.com Microsomes are enriched with Phase I drug-metabolizing enzymes like cytochrome P450s, while the cytosol contains various soluble Phase II enzymes. bioivt.com

Studies using cultured normal human uroepithelial cells (HUC) have been instrumental in understanding the activation of related compounds. For instance, research on N-hydroxy-4-aminobiphenyl demonstrated that HUC cytosol can catalyze the acetyl coenzyme A (AcCoA)-dependent binding of this metabolite to RNA and DNA. nih.gov This process, known as O-acetylation, is a critical activation step. nih.gov Similarly, investigations with HUC have shown that these cells contain microsomal acetyltransferases capable of converting proximate metabolites into reactive electrophiles that bind to DNA. nih.gov While these studies focus on analogues, they establish the relevance of these pathways in target tissues for arylamine carcinogens, providing a model for investigating this compound.

In neonatal rat liver models, trans-4-acetylaminostilbene has been identified as a strong initiator of preneoplastic foci, suggesting robust metabolic activation within liver cells. nih.gov The sequential administration of trans-4-acetylaminostilbene and another carcinogen, 2-acetylaminofluorene (B57845), demonstrated additive initiating activity, highlighting the capacity of liver cells to process these compounds into genotoxic metabolites. nih.govnih.gov

Organ Perfusion Models (e.g., Isolated Perfused Liver)

Organ perfusion models, particularly the isolated perfused liver, offer an ex vivo system that maintains the organ's architecture and physiological functions, bridging the gap between in vitro cell studies and in vivo experiments. Research has proposed that trans-4-acetylaminostilbene acts as a tumor initiator in rat liver, with its metabolically formed hydroxamic acid ester reacting with nucleic acids. nih.gov While direct studies using isolated perfused liver models specifically for this compound are not detailed in the provided context, the established role of the liver in its metabolism makes this a highly relevant and logical model for such investigations. nih.govnih.gov This model would allow for the characterization of metabolic products and their biliary excretion, as has been done for analogous compounds.

Analytical Techniques for Adduct Identification and Quantification

The identification and quantification of adducts—covalent products formed between a reactive chemical species and a biological macromolecule like DNA or protein—are central to mechanistic toxicology. Advanced analytical techniques are indispensable for this purpose.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful tool for elucidating the structure of chemical adducts. nih.gov In studies of this compound metabolites, MS has been used to characterize nucleic acid adducts. nih.gov For example, after reacting a related compound, trans-4-N-Acetoxy-N-acetylaminostilbene, with guanosine (B1672433), the resulting products were analyzed. nih.gov Mass spectrometry, in conjunction with NMR spectroscopy, tentatively identified the major adducts as four isomers of N-acetylaminobibenzyl-guanosine. nih.gov

Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are particularly useful as they can ionize molecules with minimal fragmentation, allowing for the detection of the intact molecular or adduct ion. acdlabs.com This is critical for identifying an unknown compound or confirming the mass of a newly formed adduct. nih.govacdlabs.com

Analytical MethodApplicationFindingReference
Mass Spectrometry (MS)Characterization of nucleic acid adductsTentative identification of four guanosine adduct isomers. nih.gov
¹H-NMR SpectroscopyStructural identification of adductsUsed alongside MS to identify N-acetylaminobibenzyl-guanosine isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of molecules. In the context of this compound research, HPLC is essential for isolating metabolites and adducts from biological samples before their identification. nih.gov For instance, reversed-phase HPLC (RP-HPLC) on an RP18 column was successfully used to separate the four isomers of the guanosine adducts formed from the reaction with trans-4-N-Acetoxy-N-acetylaminostilbene. nih.gov This separation is critical for accurate quantification and for obtaining pure samples for subsequent structural analysis by methods like mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of synthesized This compound and its derivatives. While detailed NMR spectral data for this specific compound is not extensively published in readily available literature, the methodology is fundamental in synthetic chemistry to verify the identity and purity of newly created molecules.

Radiometric Assays (e.g., ³²P-Postlabeling)

The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This technique is particularly valuable for studying the genotoxic potential of compounds like This compound (N-OH-AAS).

Research has shown that N-OH-AAS can form DNA adducts both in vitro and in vivo. In in vitro studies, N-OH-AAS requires activation to react with DNA. This can be achieved chemically, for instance with acetic anhydride, or enzymatically using cytosolic fractions from rat liver. The ³²P-postlabeling analysis consistently identifies one major DNA adduct. This adduct has been chromatographically identified as N-(deoxyguanosin-8-yl)-4-aminostilbene. The same adduct was also detected in the liver and lung DNA of rats that were treated with N-OH-AAS, confirming its formation in a living organism.

Advanced Genotoxicity Testing Models

To assess the potential of This compound to cause genetic damage, a variety of advanced testing models are utilized, spanning from mammalian cell-based assays to bacterial systems.

Mammalian Cell-Based Assays (e.g., Mouse Lymphoma Assay, Human Lymphocytes, HepaRG Cells)

The genotoxicity of This compound (N-OH-AAS) has been investigated using in vitro studies with human lymphocytes. These studies evaluate the induction of sister-chromatid exchanges (SCE) and structural chromosomal aberrations (CA).

When compared with the N-hydroxy-N-acetyl derivatives of 2-aminofluorene (B1664046) (N-OH-AAF) and 4-aminobiphenyl (B23562) (N-OH-AABP), N-OH-AAS was found to be the most potent inducer of both SCE and CA. A linear dose-response relationship was observed for SCE induction in the concentration range of 0.33–1.65 µM. At concentrations higher than 0.83 µM, N-OH-AAS also induced chromosomal aberrations, primarily of the chromatid type. These findings suggest that human lymphocytes possess the metabolic capability to convert N-hydroxy-N-acylarylamines into their ultimate genotoxic forms.

CompoundGenotoxic EndpointEffective Concentration (in Human Lymphocytes)Potency Ranking
This compound (N-OH-AAS)Sister-Chromatid Exchanges (SCE)0.33–1.65 µMMost Potent
This compound (N-OH-AAS)Chromosomal Aberrations (CA)> 0.83 µMMost Potent
N-Hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF)SCE and CANot specifiedLower Potency
N-Hydroxy-N-acetyl-4-aminobiphenyl (N-OH-AABP)SCE and CANot specifiedLower Potency

Bacterial Reverse Mutation Assays (e.g., Ames Test)

The Ames test, which uses Salmonella typhimurium strains, is a widely employed bacterial reverse mutation assay to screen for mutagenic properties of chemicals. This compound (N-OH-AAS) has been evaluated using this system.

Studies show that N-OH-AAS exhibits weak direct-acting mutagenicity in Salmonella typhimurium strains TA98 and TA100. Its mutagenic activity is considerably lower than its N-O-acyl derivatives, such as N-acetoxy-4-acetylaminostilbene and N-benzoyloxy-4-acetylaminostilbene. Interestingly, the addition of a rat-liver S9 mix, which contains metabolic enzymes, decreases the mutagenicity of N-OH-AAS.

In a comparative study with other N-hydroxy-N-acyl derivatives in strain TA98 without metabolic activation, the N-hydroxy-N-formyl derivative was the most potent mutagen. This was followed by N-OH-AAS. Derivatives with higher n-alkanoyl amides and the N-hydroxy-N-chloroacetyl derivative showed lower mutagenicity than N-OH-AAS.

Compound/ConditionSalmonella Strain(s)Metabolic Activation (S9)Mutagenicity Finding
This compound (N-OH-AAS)TA98, TA100WithoutWeakly mutagenic
This compound (N-OH-AAS)TA98, TA100WithDecreased mutagenicity
N-Acetoxy-4-acetylaminostilbeneTA98, TA100WithoutPotent mutagen (more than N-OH-AAS)
N-Benzoyloxy-4-acetylaminostilbeneTA98, TA100WithoutMutagenic (less than N-Acetoxy, more than N-OH-AAS)
N-Hydroxy-N-formyl derivativeTA98WithoutMost potent in series

Computational Chemistry and In Silico Modeling

Computational methods provide valuable insights into the mechanisms of action of chemical compounds at a molecular level, complementing experimental data.

Molecular Docking and Interaction Simulation

While specific molecular docking studies focusing solely on This compound are not widely documented, this methodology is crucial for understanding how the compound and its metabolites interact with biological macromolecules like DNA and metabolic enzymes.

Molecular docking simulations would be used to predict the preferred binding orientation of the ultimate carcinogenic species, likely a nitrenium ion formed from N-OH-AAS, within the grooves of the DNA double helix. These simulations can calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the compound and specific DNA bases, particularly guanine (B1146940), which is a known target. Such in silico models help to rationalize the experimental observation that the C8 position of guanine is the primary site of adduction. Furthermore, simulations could model interactions with activating enzymes (e.g., sulfotransferases or acetyltransferases) to elucidate the structural basis for its metabolic conversion to a reactive electrophile.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In research concerning this compound and related carcinogenic arylamines, QSAR serves as a predictive tool to understand the structural features that govern their mechanistic actions, such as their potency as enzyme inactivators or their carcinogenic potential.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. By developing a regression model that links these descriptors to the observed activity, researchers can predict the activity of new, unsynthesized compounds and identify the key molecular features driving the biological effect.

In the context of stilbene (B7821643) derivatives, QSAR models have been developed to predict various activities, including anticancer effects and inhibition of metabolic enzymes like cytochrome P450. For instance, a study on a series of trans-stilbene (B89595) derivatives identified key structural features responsible for their inhibitory activity against the enzyme CYP1B1, which is involved in procarcinogen activation. While a specific QSAR model for this compound is not prominently featured in available literature, the methodology would involve correlating its known biological activity—such as its potent, mechanism-based inactivation of N,N-acetyltransferase (N,N-AT)—with calculated molecular descriptors. nih.gov

A hypothetical QSAR model for a series of N-arylhydroxamic acids, including this compound, might aim to predict their inactivation potency against N,N-AT. The model would be constructed using multiple linear regression (MLR) or more advanced machine learning algorithms.

Table 1: Example of a QSAR Model for Predicting N,N-Acetyltransferase Inactivation by Stilbene Analogs

DescriptorCoefficientDescriptionMechanistic Implication
logP +0.45Octanol-water partition coefficientIncreased hydrophobicity may enhance binding to the enzyme's active site.
LUMO -0.89Energy of the Lowest Unoccupied Molecular OrbitalA lower LUMO energy suggests greater electrophilicity, potentially facilitating the formation of reactive intermediates.
ASA_N +1.20Solvent Accessible Surface Area of the N-hydroxy groupIncreased accessibility of the key functional group may promote interaction with the enzyme.
(Constant) -2.15Regression constantBaseline activity for the model.
Model Statistics Value Description
0.88Coefficient of determination88% of the variance in activity is explained by the model.
0.81Cross-validated R²Indicates good predictive power and robustness of the model.

This type of analysis allows researchers to predict which structural modifications to the this compound scaffold would likely enhance or diminish its activity, thereby guiding the synthesis of new analogs for further mechanistic investigation.

Theoretical Chemistry Approaches in Mechanistic Elucidation

Theoretical chemistry provides a powerful lens for examining the reaction mechanisms of carcinogenic compounds at the atomic level. Methods such as Density Functional Theory (DFT) are used to calculate the electronic structure, stability, and reactivity of molecules, offering insights that are often inaccessible through experimental means alone. These approaches are critical for elucidating the metabolic activation pathways of compounds like this compound.

The carcinogenicity of many arylamines is linked to their metabolic activation to reactive electrophiles that can form covalent adducts with DNA. This process often involves N-hydroxylation, followed by esterification (e.g., O-acetylation or O-sulfonation) to form an unstable ester. The subsequent heterolytic cleavage of the N-O bond generates a highly reactive arylnitrenium ion.

Theoretical chemistry can model each step of this activation pathway:

Reactant and Intermediate Geometries: DFT calculations can optimize the three-dimensional structures of the parent compound, its N-hydroxy metabolite, and the resulting nitrenium ion.

Reaction Energetics: The activation energy barriers and reaction energies for each metabolic step can be calculated. This helps to determine the most likely reaction pathway. For example, calculations can predict the energy required to form the nitrenium ion from the O-acetylated this compound.

Electronic Properties: Analysis of the electronic properties, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can identify the most reactive sites on the molecule. For the arylnitrenium ion, these calculations can pinpoint the atoms most susceptible to nucleophilic attack by DNA bases like guanine.

A study on a series of N-arylhydroxamic acids demonstrated that this compound was the most potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase. nih.gov Theoretical calculations could be employed to understand why the stilbene bridge in this compound makes it particularly effective. By comparing the calculated properties of this compound with less potent analogs (e.g., those with ketone or ether linkages instead of the ethenyl bridge), researchers could correlate specific electronic or structural features with the observed inactivation potency. nih.gov

Table 2: Application of Theoretical Chemistry to Study this compound

Computational MethodProperty CalculatedMechanistic Question Addressed
Density Functional Theory (DFT) Transition state energy for N-O bond cleavageWhat is the energy barrier for the formation of the reactive nitrenium ion from the O-acetylated metabolite?
Natural Bond Orbital (NBO) Analysis Atomic partial charges in the nitrenium ionWhich carbon or nitrogen atoms are the most electrophilic and therefore most likely to react with DNA?
Molecular Dynamics (MD) Simulation Binding conformation in the N,N-AT active siteHow does this compound orient itself within the enzyme to facilitate its inactivation?
Quantum Theory of Atoms in Molecules (QTAIM) Bond paths and critical point analysisWhat is the nature of the chemical bonds within the reactive intermediates, and how does this influence reactivity?

By integrating these theoretical approaches, a detailed, dynamic picture of how this compound is metabolically activated and exerts its biological effects can be constructed, providing a rational basis for understanding its carcinogenicity.

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of trans-N-Hydroxy-4-acetylaminostilbene?

  • Methodological Answer : Structural elucidation requires a combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry (MALDI-MS or ESI-MS). For example:
  • ¹H-NMR : Identifies proton environments, particularly aromatic protons and hydroxyl/amide groups.
  • IR : Confirms functional groups (e.g., C=O stretching in acetyl groups at ~1650–1750 cm⁻¹).
  • MALDI-MS : Provides molecular ion peaks to verify molecular weight (e.g., m/z 253.32 as per the molecular formula C₁₆H₁₅NO₂) .
  • Cross-validate results with computational modeling (e.g., DFT) for bond angles and electronic environments.

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer :
  • Amidation Reactions : Adapt protocols from analogous compounds (e.g., N-(4-Methoxybenzyl)acetoacetamide synthesis via condensation of 4-methoxybenzaldehyde and acetylacetone) .
  • Trans-Selectivity : Use stereocontrolled conditions (e.g., Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides).
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. What analytical methods are suitable for assessing purity and related substances?

  • Methodological Answer :
  • HPLC/UV-Vis : Use a C18 column with a mobile phase of ammonium acetate (0.77 g/L in methanol) and acetonitrile (6.5:43.5 v/v) to detect impurities at 254 nm .
  • TLC : Monitor reaction progress using silica plates and visualize with UV or iodine staining.
  • Limit Tests : For residual solvents or byproducts, follow pharmacopeial guidelines (e.g., USP <467>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodological Answer :
  • Toxicological Replication : Reproduce assays (e.g., Ames test for mutagenicity at 2500 pmol/plate ) under standardized conditions (pH, temperature, solvent controls).
  • Dose-Response Studies : Evaluate cytotoxicity (e.g., IC₅₀ in mammalian cell lines) and compare with structural analogs (e.g., HAAS derivatives).
  • Mechanistic Studies : Use molecular docking to assess binding affinity with DNA or enzymes (e.g., cytochrome P450), supplemented by in vitro metabolic stability assays .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., deacetylation or stilbene oxidation) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

Q. How can researchers investigate the compound’s interactions with biological macromolecules?

  • Methodological Answer :
  • Spectroscopic Binding Assays :
  • Fluorescence Quenching : Measure changes in tryptophan fluorescence of proteins (e.g., albumin) upon compound binding.
  • Circular Dichroism (CD) : Detect conformational changes in DNA or enzymes.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .

Q. What strategies mitigate methodological variability in impedance-based studies of compound effects?

  • Methodological Answer :
  • Standardization : Adopt impedance cardiography protocols (e.g., electrode placement, signal filtering) to ensure reproducibility .
  • Data Normalization : Use baseline-adjusted impedance values and control for confounding variables (e.g., temperature, electrolyte concentration).
  • Cross-Validation : Compare impedance results with complementary techniques (e.g., patch-clamp electrophysiology) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity thresholds?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from JMCMAR, ZEKBAI, and newer studies to identify outliers .
  • Strain-Specificity Testing : Re-evaluate mutagenicity in TA98 vs. TA100 bacterial strains.
  • Metabolic Activation : Include S9 liver homogenate to assess pro-mutagenic potential .

Tables for Reference

Toxicity Data Values/References
Ames Test (Mutagenicity)2500 pmol/plate
Mammalian Cell Cytotoxicity10 ppm (MRC-SMC assay)
Molecular Weight253.32 g/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.